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molecular formula C10H10BrN B8613282 (4-Bromo-2-ethyl-phenyl)-acetonitrile

(4-Bromo-2-ethyl-phenyl)-acetonitrile

Cat. No. B8613282
M. Wt: 224.10 g/mol
InChI Key: XVYDPJFPEOMRFY-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

To a solution of 4-bromo-1-bromomethyl-2-ethyl-benzene (2.0 g, 7.25 mmol) in DMF/H2O (30 mL/6 mL) was added potassium cyanide (471 mg, 7.25 mmol). The reaction mixture was heated to 45° C. for 3 hours before it was cooled to room temperature. The mixture was diluted with Et2O and washed with H2O, brine and dried over MgSO4. The solvent was removed in vacuo to obtain the desired product (1.33 g, 80% yield). 1H NMR (300 MHz, CDCl3): δ 1.26 (t, J=7.5 Hz, 3 H), 2.60–2.67 (m, 2 H), 3.66 (s, 2H), 7.23–7.26 (m, 1H), 7.35–7.36 (m, 1 H), 7.38–7.40 (m, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
471 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Br)=[C:4]([CH2:10][CH3:11])[CH:3]=1.[C-:12]#[N:13].[K+]>CN(C=O)C.O.CCOCC>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:12]#[N:13])=[C:4]([CH2:10][CH3:11])[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CBr)CC
Name
Quantity
471 mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
WASH
Type
WASH
Details
washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CC#N)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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